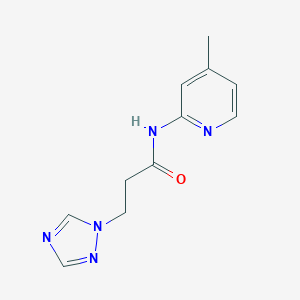
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with chloro and methyl groups, linked to a benzenesulfonamide moiety through an ethyl chain. Its unique structure imparts specific chemical and biological properties, making it valuable in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. This step often involves cyclization reactions using hydrazine derivatives and diketones.
Ethylation: The pyrazole derivative is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the ethylated pyrazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with specific biological targets. It has been investigated for its antileishmanial and antimalarial activities . The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, it may inhibit key enzymes in the metabolic pathways of the parasites, leading to their death . The compound’s sulfonamide group can mimic natural substrates, allowing it to bind to enzyme active sites and disrupt normal biological functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- This compound derivatives with different substituents on the pyrazole or benzene rings.
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and methyl groups on the pyrazole ring, combined with the sulfonamide moiety, provide a distinct profile that can be exploited for targeted applications in research and industry.
Propiedades
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10-5-6-14(11(2)9-10)22(20,21)17-7-8-19-13(4)15(16)12(3)18-19/h5-6,9,17H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCUWSBRTZAJMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate](/img/structure/B497198.png)





![4-chloro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497212.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B497213.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B497218.png)
![3-Bromo-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzamide](/img/structure/B497219.png)
![N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B497220.png)
